1H-indole-3-carbaldehyde N-(8-quinolinyl)hydrazone 1H-indole-3-carbaldehyde N-(8-quinolinyl)hydrazone Lenaldekar is a inhibitor of T-cell expansion and autoimmune encephalomyelitis.
Brand Name: Vulcanchem
CAS No.: 418800-15-4
VCID: VC0532748
InChI: InChI=1S/C18H14N4/c1-2-8-16-15(7-1)14(11-20-16)12-21-22-17-9-3-5-13-6-4-10-19-18(13)17/h1-12,20,22H
SMILES: C1=CC=C2C(=C1)C(=CN2)C=NNC3=CC=CC4=C3N=CC=C4
Molecular Formula: C18H14N4
Molecular Weight: 286.33

1H-indole-3-carbaldehyde N-(8-quinolinyl)hydrazone

CAS No.: 418800-15-4

Cat. No.: VC0532748

Molecular Formula: C18H14N4

Molecular Weight: 286.33

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

1H-indole-3-carbaldehyde N-(8-quinolinyl)hydrazone - 418800-15-4

Specification

CAS No. 418800-15-4
Molecular Formula C18H14N4
Molecular Weight 286.33
IUPAC Name N-(1H-indol-3-ylmethylideneamino)quinolin-8-amine
Standard InChI InChI=1S/C18H14N4/c1-2-8-16-15(7-1)14(11-20-16)12-21-22-17-9-3-5-13-6-4-10-19-18(13)17/h1-12,20,22H
Standard InChI Key QLMFOQYHZJSYJF-CIAFOILYSA-N
SMILES C1=CC=C2C(=C1)C(=CN2)C=NNC3=CC=CC4=C3N=CC=C4
Appearance Solid powder

Introduction

Chemical Identity and Properties

1H-indole-3-carbaldehyde N-(8-quinolinyl)hydrazone is characterized by specific chemical identifiers that distinguish it from other organic compounds. The molecule features a hydrazone linkage formed by the reaction between an aldehyde and a hydrazine derivative, specifically connecting the indole-3-carbaldehyde and 8-quinolinylhydrazine moieties.

Chemical Identifiers

The compound is uniquely identified through several standard chemical classification systems as outlined in Table 1.

ParameterValue
CAS Number418800-15-4
Molecular FormulaC₁₈H₁₄N₄
Molecular Weight286.33 g/mol
IUPAC NameN-(1H-indol-3-ylmethylideneamino)quinolin-8-amine
Standard InChIInChI=1S/C18H14N4/c1-2-8-16-15(7-1)14(11-20-16)12-21-22-17-9-3-5-13-6-4-10-19-18(13)17/h1-12,20,22H
SMILESC1=CC=C2C(=C1)C(=CN2)C=NNC3=CC=CC4=C3N=CC=C4

The compound is also known by several synonyms, including 8-[(E)-2-[(1H-indol-3-yl)methylidene]hydrazin-1-yl]quinoline and Lenaldekar (LDK) . These alternative nomenclatures reflect different aspects of the compound's structural arrangement and its research applications.

Structural Characteristics

The molecular structure of 1H-indole-3-carbaldehyde N-(8-quinolinyl)hydrazone comprises three key components:

  • An indole moiety with a formyl group at the 3-position

  • A quinoline ring system attached at the 8-position

  • A hydrazone linkage (-C=N-NH-) connecting these two heterocyclic units

This arrangement creates a molecule with extended conjugation, facilitating electronic delocalization throughout the structure. The indole NH group and the hydrazone NH group can participate in hydrogen bonding interactions, potentially enhancing the compound's binding capabilities with biological targets.

Synthesis Methods

The synthesis of 1H-indole-3-carbaldehyde N-(8-quinolinyl)hydrazone involves specific chemical procedures that typically follow condensation reaction pathways. The primary synthetic route employs the reaction between 1H-indole-3-carbaldehyde and 8-quinolinylhydrazine.

Precursor Synthesis

Before synthesizing the target compound, the preparation of key precursors is necessary. 1H-indole-3-carbaldehyde (CAS: 487-89-8) serves as a critical starting material and can be synthesized through various methods:

  • Vilsmeier-Haack formylation of indole using phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)

  • Reimer-Tiemann reaction using aqueous potassium hydroxide and chloroform

  • Formylation of the potassium salt of indole using carbon monoxide under high pressure and temperature conditions

The Vilsmeier-Haack formylation represents the most commonly employed method due to its relatively high yield and product purity. The reaction proceeds through the formation of an iminium salt intermediate, which undergoes subsequent hydrolysis to yield the desired aldehyde .

Alternative Synthesis Routes

Alternative synthesis routes may involve the reaction of 1H-indole-3-carboxaldehyde with 2-(quinolin-8-yloxy)acetohydrazide in the presence of a catalytic amount of acetic acid in absolute ethanol. This approach yields the corresponding acid hydrazide derivative, which can be further modified to obtain the target compound .

Similar hydrazone derivatives have been synthesized by reacting indole-3-carboxaldehydes with various hydrazine derivatives, including hydrazine hydrate, phenyl hydrazine, and 2-hydrazinyl-1,3-benzothiazole, demonstrating the versatility of this synthetic approach .

Spectroscopic Characterization

Spectroscopic methods play a crucial role in confirming the structure and purity of 1H-indole-3-carbaldehyde N-(8-quinolinyl)hydrazone. Various spectroscopic techniques provide complementary information about the compound's structural features.

Infrared (IR) Spectroscopy

IR spectroscopy of 1H-indole-3-carbaldehyde N-(8-quinolinyl)hydrazone and related compounds typically exhibits characteristic absorption bands associated with specific functional groups:

  • N-H stretching of indole (3300-3500 cm⁻¹)

  • C=N stretching of the hydrazone linkage (1600-1650 cm⁻¹)

  • Aromatic C=C stretching (1400-1600 cm⁻¹)

  • C-N stretching (1200-1350 cm⁻¹)

For similar hydrazone derivatives, IR spectra have shown absorption bands at approximately 1604 cm⁻¹ and 1654 cm⁻¹, corresponding to C=N and C=O groups, respectively .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides valuable information about the proton environments within the molecule. For similar hydrazone compounds, characteristic signals include:

  • A singlet at δ 8.33-8.90 ppm for the =CH proton of the hydrazone linkage

  • D₂O-exchangeable signals at δ 11.30-12.40 ppm for the NH protons

  • Aromatic protons in the range of δ 7.00-8.50 ppm

For example, in related structures, ¹H NMR spectra have shown D₂O-exchangeable signals at δ 7.95 and 11.82 ppm, assigned to the two NH protons, and a non-exchangeable signal at δ 8.42 ppm corresponding to the =CH proton .

Mass Spectrometry

Mass spectrometry typically confirms the molecular weight of the compound, showing a molecular ion peak at m/z 286, corresponding to the molecular formula C₁₈H₁₄N₄. For similar compounds, mass spectra have exhibited molecular ion peaks consistent with their respective molecular formulas .

Applications in Coordination Chemistry

1H-indole-3-carbaldehyde N-(8-quinolinyl)hydrazone possesses structural features that make it potentially valuable in coordination chemistry applications. The presence of multiple nitrogen atoms, particularly in the hydrazone linkage and the heterocyclic rings, provides potential coordination sites for metal ions.

Related Compounds and Derivatives

1H-indole-3-carbaldehyde N-(8-quinolinyl)hydrazone belongs to a broader class of hydrazone derivatives that incorporate indole and other heterocyclic moieties. Several related compounds have been synthesized and studied for their chemical and biological properties.

Structurally Similar Hydrazones

Various structurally similar hydrazones have been reported, including:

  • Hydrazine derivatives obtained by reacting 1H-indole-3-carboxaldehyde with hydrazine hydrate, phenyl hydrazine, and 2-hydrazinyl-1,3-benzothiazole

  • Acid hydrazide derivatives formed by the reaction of 1H-indole-3-carboxaldehyde with different substituted acid hydrazides, such as 2-(quinolin-8-yloxy)acetohydrazide and 2-(1H-indol-3-yl)acetohydrazide

  • 7-Chloro-4-(2-((1-methyl-1H-indol-3-yl)methylene)hydrazinyl)quinoline, a related compound with demonstrated anticancer properties

Comparative Properties

The comparative properties of 1H-indole-3-carbaldehyde N-(8-quinolinyl)hydrazone and related compounds are summarized in Table 2.

CompoundMolecular FormulaKey Structural FeaturesPotential Applications
1H-indole-3-carbaldehyde N-(8-quinolinyl)hydrazoneC₁₈H₁₄N₄Indole and quinoline moieties connected by hydrazone linkageAntimicrobial, anticancer, coordination chemistry
7-Chloro-4-(2-((1-methyl-1H-indol-3-yl)methylene)hydrazinyl)quinolineC₁₉H₁₅ClN₄Contains chlorine substituent on quinoline ringAnticancer activity
2-(quinolin-8-yloxy)acetohydrazide derivativesVariesContains ether linkage between quinoline and hydrazidePotential antimicrobial activity

These related compounds demonstrate the versatility of the hydrazone scaffold and highlight the potential for structural modifications to enhance specific biological activities or chemical properties .

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